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molecular formula C17H25NO4 B8785835 Ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-2-phenylpropanoate

Ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-2-phenylpropanoate

Cat. No. B8785835
M. Wt: 307.4 g/mol
InChI Key: ZWQJIPBVYNPNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382141

Procedure details

208.78 g of ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate, 10 ml of absolute alcohol and 500 ml of toluene are added to a suspension of 65.28 g of sodium hydride and 3.0 l of toluene. When hydrogen evolution slows (about 0.5 hour), the mixture is heated to reflux for 30 minutes. The reaction mixture is cooled and then extracted with 6 N hydrochloric acid. The resultant acid extracts are washed with 500 ml of hexane and heated to reflux under nitrogen for two hours. The mixture is then cooled, basified with 50 weight percent aqueous NaOH solution (1.6 l) and then extracted with ether. The ether extracts are dried over Na2SO4 and then filtered. The filtrate is concentrated in vacuo to yield an oil product of 1-methyl-3-phenyl-4-piperidone.
Quantity
208.78 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
65.28 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([CH2:6][CH2:7][N:8]([CH3:22])[CH2:9][CH:10]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:11]([O:13]CC)=O)=O)C.[H-].[Na+].[H][H]>C1(C)C=CC=CC=1>[CH3:22][N:8]1[CH2:7][CH2:6][C:11](=[O:13])[CH:10]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
208.78 g
Type
reactant
Smiles
C(C)OC(=O)CCN(CC(C(=O)OCC)C1=CC=CC=C1)C
Name
alcohol
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
65.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 0.5 hour)
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 6 N hydrochloric acid
WASH
Type
WASH
Details
The resultant acid extracts are washed with 500 ml of hexane
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1CC(C(CC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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